molecular formula C14H19FO2 B6247992 2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid CAS No. 2408970-46-5

2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid

Cat. No. B6247992
CAS RN: 2408970-46-5
M. Wt: 238.3
InChI Key:
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Description

The compound “2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid” is a complex organic molecule. It contains a fluorophenyl group, an ethyl group, and a dimethylbutanoic acid group. The presence of the fluorine atom in the phenyl group can significantly alter the chemical properties of the compound, including its reactivity and bonding .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atom could potentially influence the overall structure due to its high electronegativity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. The fluorophenyl group could potentially undergo various substitution reactions, while the carboxylic acid group could participate in condensation or esterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity, solubility, and reactivity .

Mechanism of Action

The exact mechanism of action of 2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid is still not fully understood. However, it is believed that this compound acts as an agonist of the serotonin receptor, which is involved in a variety of functions in the body, including mood regulation, appetite regulation, and sleep regulation. This compound has also been found to inhibit FAAH, which is an enzyme involved in the breakdown of anandamide, an endocannabinoid that is involved in a variety of physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to act as an agonist of the serotonin receptor, which can lead to increased levels of serotonin in the brain, resulting in increased levels of happiness and improved mood. This compound has also been found to inhibit FAAH, resulting in increased levels of anandamide in the body, which can lead to increased levels of relaxation and improved sleep.

Advantages and Limitations for Lab Experiments

The main advantage of 2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid for lab experiments is its ability to act as an agonist of the serotonin receptor and an inhibitor of FAAH, providing researchers with the ability to study the effects of these two processes on the body. However, there are some limitations to using this compound in lab experiments. For example, this compound is a synthetic compound, which means that it may not be as effective as naturally occurring compounds in producing the desired effects. Additionally, this compound is a relatively new compound, so there is still a lot of research that needs to be done to understand its full potential.

Future Directions

There are a variety of potential future directions for 2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid research. One potential direction is to further explore its potential as an anti-inflammatory agent and its potential to treat Alzheimer’s disease and other neurological disorders. Additionally, further research could be done to explore the potential of this compound to act as an agonist of the serotonin receptor and an inhibitor of FAAH in order to better understand the effects of these processes on the body. Additionally, further research could be done to explore the potential of this compound to act as a therapeutic agent for a variety of conditions. Finally, further research could be done to explore the potential of this compound to act as a ligand for proteins, as well as its potential to interact with other compounds in order to produce desired effects.

Synthesis Methods

2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid can be synthesized using a two-step process, starting with the reaction of 4-fluorophenylmagnesium bromide with 3,3-dimethylbutanoic acid to form the intermediate this compound. This intermediate is then reacted with sodium hydroxide to form the desired this compound product.

Scientific Research Applications

2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid has been used in a variety of scientific research applications. It has been used as a ligand for proteins, such as the human serotonin receptor, and as an inhibitor of fatty acid amide hydrolase (FAAH). This compound has also been studied for its potential to act as an anti-inflammatory agent and has been used in the study of Alzheimer’s disease, as well as other neurological disorders.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a volatile compound, it could pose inhalation risks. Additionally, the presence of the fluorine atom could potentially make it a skin irritant .

Biochemical Analysis

Biochemical Properties

2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to peroxisome proliferator-activated receptors (PPARs), particularly PPARα, PPARγ, and PPARδ . These interactions are crucial as they modulate the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in adipocytes, it enhances the expression of genes involved in fatty acid oxidation and glucose uptake, thereby improving insulin sensitivity . In hepatocytes, it promotes lipid catabolism and reduces triglyceride accumulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with PPARs. This binding leads to the activation of these nuclear receptors, which then form heterodimers with retinoid X receptors (RXRs). The activated PPAR-RXR complex binds to specific response elements in the DNA, leading to the transcription of target genes . This process results in enzyme activation or inhibition and changes in gene expression that regulate metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but may degrade under extreme pH or temperature. Long-term studies have shown that continuous exposure to this compound can lead to sustained activation of PPARs, resulting in prolonged metabolic effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively activates PPARs without causing significant adverse effects. At higher doses, it may lead to toxicity, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical and physiological responses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It primarily affects lipid metabolism by enhancing fatty acid oxidation and reducing lipogenesis. The compound interacts with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are crucial for fatty acid catabolism . Additionally, it influences glucose metabolism by modulating the activity of enzymes involved in glycolysis and gluconeogenesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is likely to interact with transporters and binding proteins that facilitate its cellular uptake and distribution. The compound tends to accumulate in lipid-rich tissues, such as adipose tissue and the liver, where it exerts its metabolic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with PPARs. This localization is essential for its function as a transcriptional regulator. Post-translational modifications, such as phosphorylation, may influence its activity and targeting to specific nuclear compartments .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid involves the reaction of 4-fluorophenylacetic acid with 2-bromo-3,3-dimethylbutyryl chloride, followed by reduction of the resulting intermediate and subsequent hydrolysis to yield the final product.", "Starting Materials": [ "4-fluorophenylacetic acid", "2-bromo-3,3-dimethylbutyryl chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: 4-fluorophenylacetic acid is reacted with thionyl chloride in the presence of dimethylformamide to yield 4-fluorophenylacetyl chloride.", "Step 2: 2-bromo-3,3-dimethylbutyryl chloride is added to the reaction mixture and stirred at room temperature for several hours to yield the intermediate 2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutyryl chloride.", "Step 3: The intermediate is then reduced using sodium borohydride in methanol to yield the corresponding alcohol intermediate.", "Step 4: The alcohol intermediate is then hydrolyzed using hydrochloric acid to yield the carboxylic acid intermediate.", "Step 5: The carboxylic acid intermediate is then neutralized using sodium hydroxide and extracted using diethyl ether.", "Step 6: The organic layer is then washed with water and dried over anhydrous sodium sulfate.", "Step 7: The solvent is then removed under reduced pressure to yield the final product, 2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid." ] }

CAS RN

2408970-46-5

Molecular Formula

C14H19FO2

Molecular Weight

238.3

Purity

95

Origin of Product

United States

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